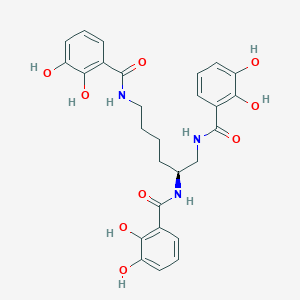

Myxochelin C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

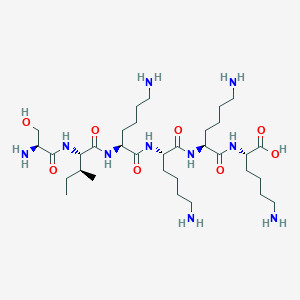

Myxochelin C is a member of the myxochelin family, which are catecholate-type siderophores produced by various myxobacterial strains. These compounds are known for their ability to chelate iron, making them significant in microbial iron acquisition. This compound, like its congeners, is derived from myxobacteria, which are Gram-negative bacteria known for their unique multicellular behavior and production of secondary metabolites with diverse biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of myxochelin C involves precursor-directed biosynthesis and total synthesis methods. Precursor-directed biosynthesis experiments have been conducted to confirm the structures and improve access to pure compounds for bioactivity testing . The synthetic route typically involves the linkage of 2,3-dihydroxybenzoate units to the amino groups of L-lysine by non-ribosomal peptide synthetases (NRPS). Additional modifications by reductases or aminotransferases lead to the formation of this compound .

Industrial Production Methods: Optimization of growth conditions and precursor availability would be crucial for maximizing yield in an industrial setting .

Análisis De Reacciones Químicas

Types of Reactions: Myxochelin C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or stability .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like alkyl halides. The reactions typically occur under mild conditions to preserve the integrity of the catecholate structure .

Major Products Formed: The major products formed from these reactions include modified siderophores with enhanced iron-chelating properties or altered biological activities. For example, succinylation of this compound can lead to derivatives with improved antibacterial activity .

Aplicaciones Científicas De Investigación

Myxochelin C has a wide range of scientific research applications due to its iron-chelating properties. In chemistry, it is used to study metal ion interactions and develop new chelating agents. In biology, this compound is used to investigate microbial iron acquisition mechanisms and the role of siderophores in microbial ecology . In industry, this compound can be used in bioremediation processes to remove heavy metals from contaminated environments .

Mecanismo De Acción

The mechanism of action of myxochelin C involves its ability to chelate iron, which is essential for many biological processes. By binding to iron, this compound deprives microorganisms of this vital nutrient, inhibiting their growth. The molecular targets of this compound include iron-dependent enzymes and pathways involved in microbial metabolism . Additionally, this compound can induce oxidative stress in cells by generating reactive oxygen species through Fenton reactions .

Comparación Con Compuestos Similares

Myxochelin C is similar to other catecholate-type siderophores such as myxochelin A and myxochelin B. it features unique structural modifications that enhance its biological activity. For example, this compound has a succinyl decoration at its primary amine group, which is not present in myxochelin A or B . This modification provides this compound with distinct antibacterial and cytotoxic properties. Other similar compounds include rhizopodin and chondramides, which also exhibit unique biological activities due to their structural differences .

Propiedades

Número CAS |

179751-76-9 |

|---|---|

Fórmula molecular |

C27H29N3O9 |

Peso molecular |

539.5 g/mol |

Nombre IUPAC |

N-[(5S)-5,6-bis[(2,3-dihydroxybenzoyl)amino]hexyl]-2,3-dihydroxybenzamide |

InChI |

InChI=1S/C27H29N3O9/c31-19-10-3-7-16(22(19)34)25(37)28-13-2-1-6-15(30-27(39)18-9-5-12-21(33)24(18)36)14-29-26(38)17-8-4-11-20(32)23(17)35/h3-5,7-12,15,31-36H,1-2,6,13-14H2,(H,28,37)(H,29,38)(H,30,39)/t15-/m0/s1 |

Clave InChI |

PQFUTLNOFNJSTL-HNNXBMFYSA-N |

SMILES isomérico |

C1=CC(=C(C(=C1)O)O)C(=O)NCCCC[C@@H](CNC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O |

SMILES canónico |

C1=CC(=C(C(=C1)O)O)C(=O)NCCCCC(CNC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-1-Benzopyran-2-one, 6-chloro-3-imidazo[2,1-b]thiazol-6-yl-](/img/structure/B14252128.png)

![Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane](/img/structure/B14252144.png)

![5,6,6-Trimethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14252146.png)

![Ethyl 3-{2-[(6-methylpyridin-3-yl)oxy]ethoxy}benzoate](/img/structure/B14252152.png)

![2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14252173.png)

![Pyridine, 2,2'-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis-](/img/structure/B14252202.png)